molecular formula C16H17N3O2 B7039972 N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide

Cat. No.: B7039972
M. Wt: 283.32 g/mol
InChI Key: UPFVQYBOLGGECT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide is a complex organic compound that features a unique structure combining an indane moiety with a pyrazine ring

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(14-8-7-11-5-3-4-6-12(11)14)16(20)13-9-17-10-15(18-13)21-2/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFVQYBOLGGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3=CN=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indane moiety, followed by the introduction of the pyrazine ring. Key steps may include:

    Cyclization: Formation of the indane structure through cyclization reactions.

    Functionalization: Introduction of functional groups such as methoxy and methyl groups.

    Coupling: Coupling of the indane moiety with the pyrazine ring under specific conditions, often involving catalysts and reagents like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the indane moiety to more oxidized forms.

    Reduction: Reduction of the pyrazine ring or other functional groups.

    Substitution: Substitution reactions on the aromatic rings, often facilitated by halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or copper complexes for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The indane moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one derivatives: Known for their pharmacological properties, including anticancer and anti-inflammatory activities.

    Pyrazine derivatives: Widely studied for their antimicrobial and anticancer properties.

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide is unique due to the combination of the indane and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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